methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2177267-27-3
VCID: VC17486082
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-,11+/m0/s1
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 2177267-27-3

Cat. No.: VC17486082

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate - 2177267-27-3

Specification

CAS No. 2177267-27-3
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-,11+/m0/s1
Standard InChI Key JTHIIAZHYJFKHG-ZRUFSTJUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a bicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant steric constraints and rigidity. Key functional groups include:

  • A Boc-protected amino group at the C3 position, providing stability against nucleophilic attack and acidic conditions.

  • A methyl ester at the C2 position, enhancing solubility in organic solvents and facilitating further derivatization.

The stereochemistry (1S,2S,3R,4R) is critical for its interactions in asymmetric synthesis and biological systems.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS Number2177267-27-3
IUPAC NameMethyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group’s lipophilicity balances the ester’s polarity, making the compound suitable for stepwise synthetic protocols.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves two sequential steps:

  • Boc Protection: Introduction of the Boc group to a primary or secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of a coupling agent (e.g., DCC) or acid catalyst.

A hypothetical pathway is outlined below:

  • Starting Material: Bicyclo[2.2.1]heptane-2-carboxylic acid derivative with a free amino group.

  • Boc Protection:
    Amine+(Boc)2OBaseBoc-Protected Amine\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Protected Amine}

  • Methyl Ester Formation:
    Carboxylic Acid+CH3OHH+Methyl Ester\text{Carboxylic Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl Ester}

Industrial Considerations

Large-scale production requires optimization for yield and purity. Continuous-flow reactors and immobilized catalysts may enhance efficiency, though specific industrial data remain undisclosed.

Applications in Organic Synthesis

Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables selective deprotection under acidic conditions (e.g., TFA) without affecting acid-labile esters.

Chiral Auxiliary

The rigid bicyclic framework serves as a chiral auxiliary in asymmetric reactions, inducing stereoselectivity in C–C bond formations. For example, it may direct the configuration of aldol adducts or Michael additions.

Intermediate for Bioactive Molecules

Bicyclo[2.2.1]heptane derivatives are explored for:

  • Anticancer Agents: Analogues with modified substituents show CXCR2 receptor antagonism, inhibiting metastasis in pancreatic cancer models.

  • Neurological Therapeutics: Bicyclic scaffolds target orexin receptors for treating insomnia and cognitive disorders.

Research Findings and Biological Activity

Comparative Analysis

FeatureThis CompoundCamphor Derivatives
Core StructureBicyclo[2.2.1]heptaneBicyclo[2.2.1]heptan-2-one
Functional GroupsBoc-amino, methyl esterKetone, hydroxyl
ApplicationsPeptide synthesis, drug intermediatesAntimicrobials, fragrances

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